molecular formula C28H31NO2 B1674531 Lasofoxifene tartrate CAS No. 190791-29-8

Lasofoxifene tartrate

Cat. No. B1674531
M. Wt: 563.6 g/mol
InChI Key: GXESHMAMLJKROZ-IAPPQJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lasofoxifene tartrate is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It is a naphthalene derivative marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy . It was initially developed as Oporia by Pfizer as a treatment for postmenopausal osteoporosis and vaginal atrophy .


Synthesis Analysis

The synthesis of Lasofoxifene tartrate drug substance consists of five steps . Adequate information on the starting materials and reagents and solvents were provided, including specifications, methods and where relevant also validations .


Molecular Structure Analysis

The molecular formula of Lasofoxifene tartrate is C32H37NO8 . The exact mass is 563.25 and the molecular weight is 563.64 .


Chemical Reactions Analysis

Lasofoxifene is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 accounts for nearly half of the total metabolism of lasofoxifene . Phase II conjugation reactions include glucuronidation and sulfation .


Physical And Chemical Properties Analysis

The molecular formula of Lasofoxifene tartrate is C32H37NO8 . The exact mass is 563.25 and the molecular weight is 563.64 .

Scientific Research Applications

Bone Health and Cholesterol Management

A study by Ke et al. (2001) demonstrated that long-term treatment with lasofoxifene significantly protected against age-related changes in bone mass, bone strength, and total serum cholesterol in intact aged male rats. This suggests lasofoxifene's potential utility in managing osteoporosis and cardiovascular risk factors in elderly men (Ke et al., 2001).

Postmenopausal Osteoporosis Treatment

Research has indicated that lasofoxifene is effective in increasing bone mineral density (BMD) and reducing bone turnover markers in postmenopausal women with osteoporosis. A randomized, double-blinded, placebo-controlled trial highlighted its ability to significantly reduce serum-based bone turnover markers and increase BMD, showcasing its effectiveness as a treatment option for postmenopausal osteoporosis (Rogers et al., 2009).

Vaginal and Reproductive Health

Lasofoxifene has shown efficacy in vaginal and vulvar atrophy treatment in postmenopausal women by enhancing vaginal mucus formation without causing hypertrophy. It also significantly increased vaginal estrogen receptor β and androgen receptor protein levels, indicating its potential benefits for vaginal health without proliferative actions (Wang et al., 2006).

Breast Cancer Prevention and Treatment

A study in the Journal of the National Cancer Institute reported that lasofoxifene significantly reduced the risk of total breast cancer and estrogen receptor-positive (ER+) invasive breast cancer in postmenopausal women. This suggests lasofoxifene's potential as a preventive agent against breast cancer in high-risk postmenopausal women (LaCroix et al., 2010).

Safety And Hazards

Lasofoxifene tartrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Lasofoxifene has shown promise in the treatment of therapy-resistant ER-positive metastatic breast cancer . It has been found to be more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases . The results demonstrate the potential of using lasofoxifene as an effective therapy for women with advanced or metastatic ER+ breast cancers expressing the most common constitutively active ERα mutations .

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEHJXCWEVNEDZ-LUDNRVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940655
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lasofoxifene tartrate

CAS RN

190791-29-8
Record name Lasofoxifene tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190791-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190791-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LASOFOXIFENE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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